molecular formula C18H19NO2 B2627233 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide CAS No. 2411177-63-2

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide

Cat. No. B2627233
CAS RN: 2411177-63-2
M. Wt: 281.355
InChI Key: RWEZSFBVGMLAFA-KRWDZBQOSA-N
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Description

N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of enantiomers, which are mirror images of each other.

Scientific Research Applications

HPP has been studied for its potential applications in various fields. In the field of medicinal chemistry, HPP has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been investigated for its use as a chiral ligand in asymmetric catalysis.

Mechanism of Action

The mechanism of action of HPP is not fully understood. However, it is believed that HPP exerts its biological effects by binding to specific receptors in the body. HPP has been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. HPP has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
HPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. HPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. HPP has also been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

HPP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective reactions. HPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, HPP has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. HPP is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on HPP. One area of research could be the development of HPP derivatives with improved solubility and bioavailability. Another area of research could be the investigation of HPP's potential as a therapeutic agent for neurodegenerative diseases. HPP could also be studied for its potential use in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action of HPP and its potential applications in various fields.
Conclusion:
In conclusion, HPP is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of HPP has been optimized to achieve high yields and purity. HPP has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of neurodegenerative diseases. HPP has several advantages for use in lab experiments, but more research is needed to fully understand its properties and potential applications. Future research on HPP could lead to the development of new therapeutic agents and catalysts.

Synthesis Methods

The synthesis of HPP involves the reaction of (1S)-3-hydroxy-1-(4-phenylphenyl)propan-1-one with propargylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, HPP. The synthesis of HPP has been optimized to achieve high yields and purity.

properties

IUPAC Name

N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-18(21)19-17(12-13-20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,17,20H,1,12-13H2,(H,19,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZSFBVGMLAFA-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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